molecular formula C6H5N3 B2384543 Imidazo[1,5-b]pyridazine CAS No. 51741-28-7

Imidazo[1,5-b]pyridazine

Numéro de catalogue: B2384543
Numéro CAS: 51741-28-7
Poids moléculaire: 119.127
Clé InChI: AKJQYWFGJWOGKD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Imidazo[1,5-b]pyridazine is a heterocyclic compound that consists of an imidazole ring fused to a pyridazine ring. This compound has garnered significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method for synthesizing imidazo[1,5-b]pyridazines involves the condensation of 4-phenylimidazole-1,2-diamine with 1-aryl-3-(dimethylamino)-2-propen-1-ones. This reaction leads to the formation of 4-aryl-5-phenylimidazo[1,5-b]pyridazin-7-amines, which can further react with acetic anhydride, phenyl isocyanate, and para-tolualdehyde . Another approach involves the heterocyclization of pyridazines containing an acylaminomethyl group at position 3 to form the imidazole ring .

Industrial Production Methods: Industrial production of imidazo[1,5-b]pyridazines typically involves multi-step synthetic routes that ensure high yield and purity. These methods often employ readily available starting materials and efficient reaction conditions to minimize costs and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions: Imidazo[1,5-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound derivatives with hydroxyl or carbonyl groups, while reduction can yield derivatives with additional hydrogen atoms.

Comparaison Avec Des Composés Similaires

Imidazo[1,5-b]pyridazine can be compared to other similar compounds, such as imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine. While all these compounds share a fused heterocyclic structure, they differ in the position and type of the fused rings:

The uniqueness of this compound lies in its specific ring fusion, which imparts distinct chemical and biological properties, making it a valuable scaffold for drug discovery and development.

Activité Biologique

Imidazo[1,5-b]pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and structure-activity relationships (SAR) based on recent research findings.

1. Overview of this compound

This compound belongs to a class of nitrogen-containing heterocycles known for their pharmacological significance. The unique structure allows for interactions with various biological targets, including enzymes and receptors involved in disease processes.

2. Biological Activities

2.1 Antiparasitic Activity

Recent studies have highlighted the efficacy of this compound derivatives against various parasitic infections. For instance, compounds derived from this scaffold have shown potent inhibition of Plasmodium falciparum CLK1 kinase, with IC50 values as low as 32 nM for selective derivatives . Another study demonstrated anti-leishmanial activity at concentrations around 10 μM without significant toxicity to mammalian cells .

2.2 Kinase Inhibition

This compound has been identified as a promising scaffold for the development of kinase inhibitors. Notably, derivatives have been synthesized that selectively inhibit TAK1 kinase, which plays a crucial role in inflammatory responses and cancer progression . These compounds interact with key residues in the ATP-binding site of the kinase, showcasing a potential mechanism for their inhibitory action.

2.3 Amyloid Plaque Binding

The binding affinity of this compound derivatives to amyloid plaques has been evaluated for potential applications in Alzheimer's disease imaging. One compound exhibited a high binding affinity (Ki = 11.0 nM), indicating its potential as a radiotracer for positron emission tomography (PET) . This suggests that modifications to the this compound structure can significantly enhance its binding properties.

3. Structure-Activity Relationships (SAR)

The biological activity of this compound is highly dependent on its structural modifications. The following table summarizes key findings related to SAR:

CompoundSubstituentBiological ActivityIC50 (nM)
20a-CLK1 Inhibition32
20bMorpholineTAK1 Inhibition<100
4MethylthioAmyloid Binding11

4. Case Studies

4.1 Study on Antiparasitic Activity
In a study focused on the synthesis and evaluation of this compound derivatives against Plasmodium falciparum CLK1, researchers found that certain compounds exhibited selective inhibition with IC50 values under 100 nM. These findings suggest that targeted modifications can lead to effective antiparasitic agents .

4.2 Kinase Inhibition Research
Another investigation into the inhibition of TAK1 by this compound derivatives revealed that specific substitutions at the C3 position could enhance kinase activity modulation. The introduction of morpholine groups was particularly effective in increasing bioactivity .

5. Conclusion

This compound represents a versatile scaffold with significant potential in drug development due to its broad spectrum of biological activities. Its ability to inhibit key kinases and bind amyloid plaques positions it as a candidate for treating various diseases, including cancer and neurodegenerative disorders.

Future research should continue to explore the SAR of this compound to optimize its efficacy and selectivity for specific biological targets.

Propriétés

IUPAC Name

imidazo[1,5-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-6-4-7-5-9(6)8-3-1/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJQYWFGJWOGKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CN2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.